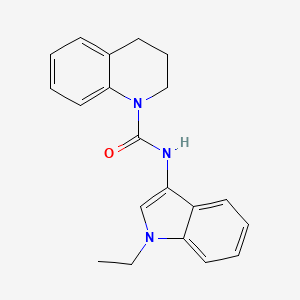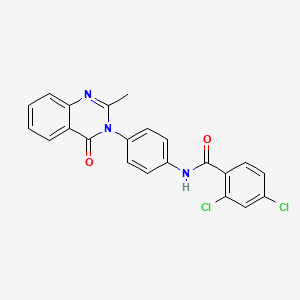
2,4-dichloro-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dichloro-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide, also known as AG-014699, is a chemical compound that belongs to the class of poly(ADP-ribose) polymerase (PARP) inhibitors. PARP inhibitors are a class of drugs that are used in cancer treatment, particularly in the treatment of breast and ovarian cancers. AG-014699 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
作用機序
2,4-dichloro-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide works by inhibiting the activity of PARP enzymes, which are involved in DNA repair processes. By inhibiting PARP, this compound prevents cancer cells from repairing damaged DNA, leading to cell death. This compound has also been shown to induce cell death through other mechanisms, such as the activation of apoptosis pathways.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In preclinical studies, this compound has been shown to inhibit the growth of cancer cells, both in vitro and in vivo. This compound has also been shown to enhance the effects of other cancer treatments, such as chemotherapy and radiation therapy. Additionally, this compound has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment.
実験室実験の利点と制限
2,4-dichloro-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide has a number of advantages for use in lab experiments. It has been extensively studied and has a well-established mechanism of action. It is also relatively easy to synthesize, making it readily available for research purposes. However, this compound has some limitations, including its specificity for PARP enzymes, which may limit its effectiveness in some cancer types. Additionally, this compound has been shown to have limited bioavailability, which may limit its effectiveness in clinical settings.
将来の方向性
There are a number of future directions for research on 2,4-dichloro-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide. One area of research is the development of new PARP inhibitors that are more effective and have fewer side effects than this compound. Another area of research is the identification of biomarkers that can predict which patients are most likely to benefit from PARP inhibitor treatment. Additionally, there is ongoing research on the use of PARP inhibitors in combination with other cancer treatments, such as immunotherapy. Finally, there is a need for further research on the long-term effects of PARP inhibitor treatment, particularly in terms of potential side effects and the development of resistance.
合成法
2,4-dichloro-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide can be synthesized using a multi-step process that involves the coupling of 2,4-dichlorobenzoic acid with 2-methyl-4-oxoquinazoline-3-carboxylic acid, followed by the addition of 4-aminophenylboronic acid. The resulting compound is then subjected to a series of reactions to yield this compound.
科学的研究の応用
2,4-dichloro-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide has been extensively studied for its potential application in cancer treatment. PARP inhibitors, including this compound, have been shown to be effective in treating cancers that have defects in DNA repair mechanisms, such as breast and ovarian cancers. This compound has also been shown to enhance the effects of other cancer treatments, such as chemotherapy and radiation therapy.
特性
IUPAC Name |
2,4-dichloro-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Cl2N3O2/c1-13-25-20-5-3-2-4-18(20)22(29)27(13)16-9-7-15(8-10-16)26-21(28)17-11-6-14(23)12-19(17)24/h2-12H,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSRCXCFUXCVHPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

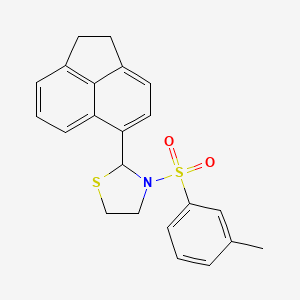
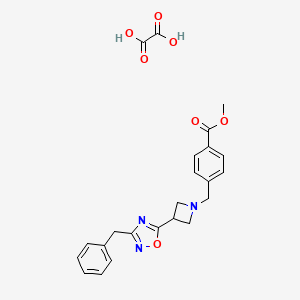
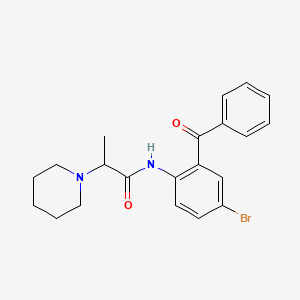

![2-(2-fluorophenoxy)-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2476104.png)
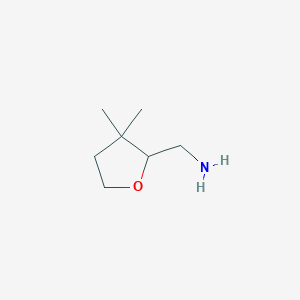
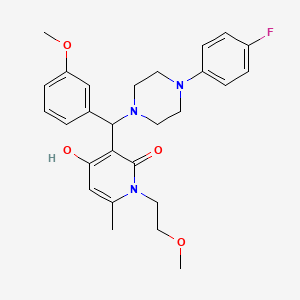
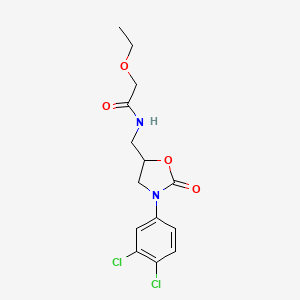
![5-[(3-Chlorophenoxy)methyl]thiophene-2-carboxylic acid](/img/structure/B2476109.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]methyl]furan-2-carboxylic acid](/img/structure/B2476110.png)
![(4-Chlorophenyl)-[6-(difluoromethoxy)pyridin-3-yl]methanamine](/img/structure/B2476113.png)
![N-(benzo[b]thiophen-5-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2476114.png)
![Lithium;1-[2-(trifluoromethyl)phenyl]-1,2,4-triazole-3-carboxylate](/img/structure/B2476115.png)
